

Application Notes and Protocols for the Quantification of 4-Hydroxyisophthalonitrile

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Compound of Interest

Compound Name: **4-Hydroxyisophthalonitrile**

Cat. No.: **B041444**

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Introduction

4-Hydroxyisophthalonitrile, also known as 4-hydroxychlorothalonil, is the primary and most significant metabolite of chlorothalonil, a broad-spectrum, non-systemic fungicide. Due to the widespread use of chlorothalonil in agriculture, there is a growing need for sensitive and reliable analytical methods to monitor its metabolite in various environmental and biological matrices.^{[1][2]} This document provides detailed application notes and experimental protocols for the quantification of **4-Hydroxyisophthalonitrile**, intended for researchers, scientists, and professionals in drug development and environmental analysis. The predominant analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.^{[2][3]}

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of **4-Hydroxyisophthalonitrile** in various matrices as reported in the scientific literature.

Matrix	Analytic al Method	Limit of Detectio n (LOD)	Limit of Quantifi cation (LOQ)	Linearity			Precisio n (RSD%)	Referen ce
				y (Correla tion Coeffici ent, r)	y (%)	Recover		
Human Serum	LC- MS/MS	0.1 µg/L	-	-	-	-	-	[4]
Air	LC/MS/M S	0.20 pg/ µL	0.01 µ g/tube	>0.99	70-120	≤20	-	[5]
Sulfur- Rich Vegetabl es	UHPLC- MS/MS	0.003 mg/kg	0.01 mg/kg	>0.99	87.6– 96.7	1.9–7.5, 2.4–7.6	Intra-day: Inter-day: [3]	
Milk	LC- MS/MS	-	-	-	-	-	-	[1]
Water	LC- MS/MS	-	-	Calibratio n curve from 0.1 to 1000 ng/L	-	-	-	[6]
Soil	LC- MS/MS	-	-	-	-	-	-	[2]

Experimental Protocols

Protocol 1: Quantification of 4-Hydroxyisophthalonitrile in Human Serum by LC-MS/MS

This protocol is adapted from a method used for the detection of 4-hydroxychlorothalonil in human serum.[4]

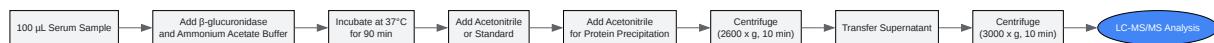
1. Sample Preparation (Enzymatic Hydrolysis and Protein Precipitation)

- To 100 μ L of serum sample in a 96-well plate, add 10 μ L of β -glucuronidase solution and 10 μ L of 1 M ammonium acetate buffer (pH 6.5).
- Mix and incubate for 90 minutes at 37 °C to deconjugate any glucuronidated metabolites.
- Add 25 μ L of acetonitrile or standard solution to each sample.
- Precipitate proteins by adding 200 μ L of acetonitrile.
- Mix and centrifuge at 2600 \times g for 10 minutes.
- Transfer the supernatant to a new 96-well plate and centrifuge at 3000 \times g for 10 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography:
 - Instrument: A suitable UHPLC system.
 - Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 3 μ m).[5]
 - Mobile Phase A: 0.1% formic acid in water.[5]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
 - Flow Rate: 0.4 - 0.6 mL/min.
 - Injection Volume: 5 - 20 μ L.
 - Column Temperature: 30-40 °C.[3][5]
- Mass Spectrometry:

- Instrument: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in negative mode.[1][2]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions: For **4-Hydroxyisophthalonitrile** (m/z 244.8), the primary and confirmatory transitions are typically m/z 244.8 → 181.8 and m/z 244.8 → 174.8, respectively.[5]
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.



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Diagram 1: Workflow for Serum Sample Preparation.

Protocol 2: Quantification of 4-Hydroxyisophthalonitrile in Milk using QuEChERS and LC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of 4-Hydroxy-Chlorothalonil in milk.[1]

1. Sample Preparation (QuEChERS Extraction and Cleanup)

- Extraction:
 - Weigh 10 g of milk into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and an appropriate internal standard.
 - Shake mechanically for 15 minutes.

- Add QuEChERS citrate-buffer mix (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and then centrifuge.
- Cleanup (Freeze-Out):
 - Transfer an aliquot (e.g., 6-8 mL) of the raw acetonitrile extract into a vial.
 - Place the vial in a freezer for at least 2 hours to precipitate lipids.
 - Quickly filter the cold supernatant through a 0.45 µm syringe filter into an LC-MS/MS vial, avoiding warming of the mixture.

2. LC-MS/MS Analysis

- Liquid Chromatography:
 - Instrument: A suitable UHPLC system.
 - Column: A C18 reversed-phase column.
 - Mobile Phase A: Water with a suitable buffer (e.g., ammonium formate).
 - Mobile Phase B: Methanol or acetonitrile.
 - Gradient: A suitable gradient to separate the analyte from matrix components.
 - Flow Rate: As per column specifications.
 - Injection Volume: 5 - 20 µL.
- Mass Spectrometry:
 - Instrument: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) in negative mode.[\[1\]](#)
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).

- Ion Transitions: As specified in Protocol 1.
- Calibration: Prepare matrix-matched calibration standards using an extract of blank milk.



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Diagram 2: QuEChERS Workflow for Milk Sample Preparation.

Protocol 3: Quantification of 4-Hydroxyisophthalonitrile in Soil using a Modified QuEChERS Method

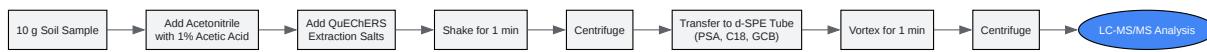
This protocol is a modified QuEChERS method suitable for soil matrices.[\[2\]](#)

1. Sample Preparation (Modified QuEChERS Extraction and d-SPE Cleanup)

- Extraction:
 - Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile with 1% acetic acid.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Shake vigorously for 1 minute and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents.
 - Vortex for 1 minute and centrifuge.
 - The resulting supernatant is ready for LC-MS/MS analysis, after filtration if necessary.

2. LC-MS/MS Analysis

- Liquid Chromatography:
 - Instrument: A suitable UHPLC system.
 - Column: A C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient program.
 - Flow Rate: As per column specifications.
 - Injection Volume: 5 - 20 μ L.
- Mass Spectrometry:
 - Instrument: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) in negative mode.[2]
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - Ion Transitions: As specified in Protocol 1.



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